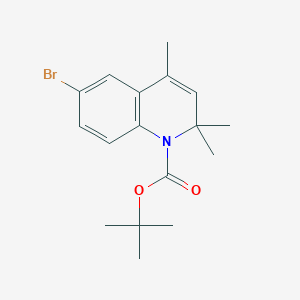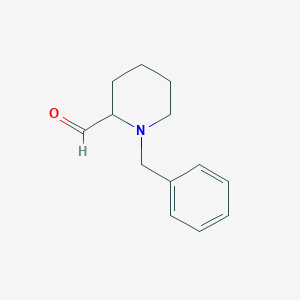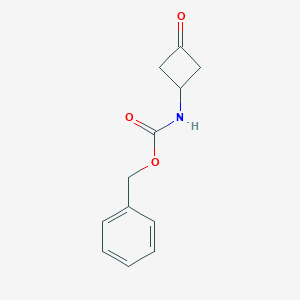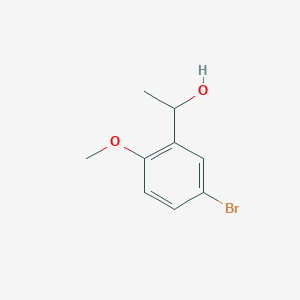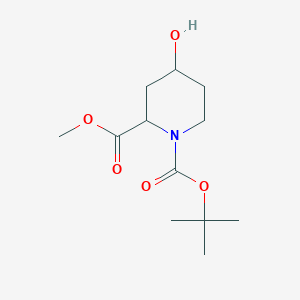
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide, also known as BPS, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPS belongs to a class of compounds known as benzoxazaphosphorin sulfides, which have been shown to possess a range of interesting properties that make them useful in a variety of research contexts.
Mechanism of Action
The mechanism of action of 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is not well understood, but it is believed to involve the formation of a complex with metal ions. This complexation may lead to changes in the electronic properties of the compound, which in turn may lead to changes in its reactivity and properties.
Biochemical and Physiological Effects
While 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential applications in the treatment of cancer and other diseases. 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been shown to inhibit the growth of cancer cells in vitro, although more research is needed to fully understand its potential applications in this area.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide in scientific research is its high stability and low toxicity. 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is also relatively easy to synthesize, which makes it a cost-effective option for many research labs. However, one of the main limitations of using 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is its relatively low solubility in water, which can make it difficult to work with in some contexts.
Future Directions
There are many potential future directions for research on 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide. One area of interest is the development of new synthetic methods for producing 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide and other benzoxazaphosphorin sulfides. Another area of interest is the development of new applications for 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide in the fields of organic synthesis, materials science, and biomedicine. Finally, more research is needed to fully understand the mechanism of action of 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide and its potential applications in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide typically involves the reaction of 2-aminophenol with phosphorus oxychloride and sulfur, followed by a reaction with an appropriate phenyl derivative. This method has been well-established in the literature and has been used to produce 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide in high yields.
Scientific Research Applications
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of organic synthesis, where 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been used as a catalyst in a variety of reactions. 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has also been studied for its potential use as a fluorescent probe for the detection of metal ions, as well as its potential applications in the development of new materials.
properties
CAS RN |
198767-44-1 |
|---|---|
Molecular Formula |
C13H10NO2PS |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C13H10NO2PS/c15-13-11-8-4-5-9-12(11)16-17(18,14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15,18) |
InChI Key |
UIKQQIMEJQAVGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P2(=S)NC(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)P2(=S)NC(=O)C3=CC=CC=C3O2 |
synonyms |
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









